1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide; 99%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

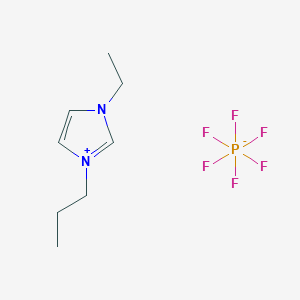

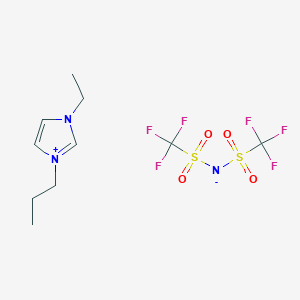

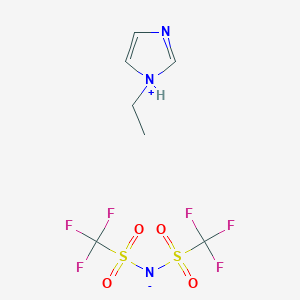

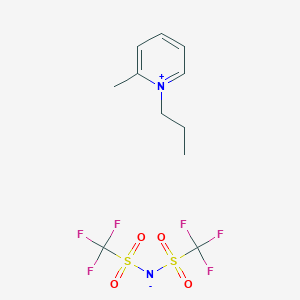

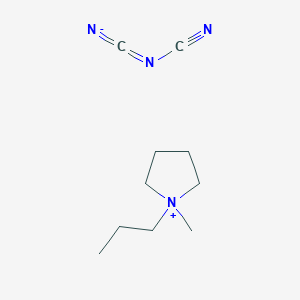

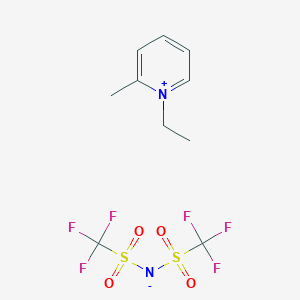

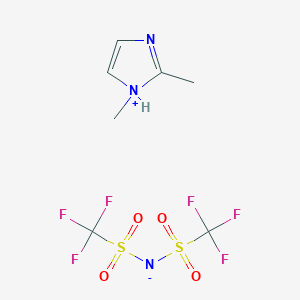

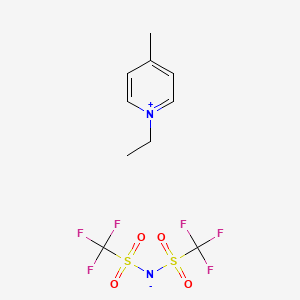

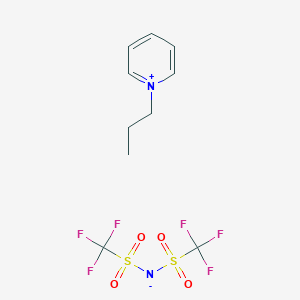

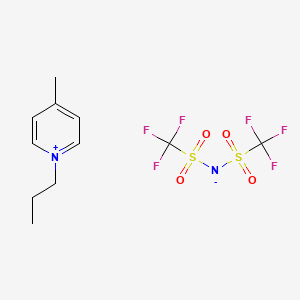

1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries . It is also known by the synonyms 1-Propyl-1-methylpiperidinium bis(trifluoromethanesulfonyl)imide, N-Methyl-N-propylpiperidinium bis(trifluoromethanesulfonyl)amide, PP 13TFSA, and PP 13TFSI .

Molecular Structure Analysis

The empirical formula of this compound is C11H20F6N2O4S2 and it has a molecular weight of 422.41 .Physical And Chemical Properties Analysis

This compound is a liquid with a density of 1.412 g/cm3 . It has a melting point of 12 °C . The water content in the synthesized ionic liquid is measured to be less than or equal to 500 ppm .Mecanismo De Acción

Target of Action

It is known that this compound is a type of ionic liquid, which are often used in electrochemical applications such as batteries .

Mode of Action

The mode of action of 1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide is primarily physical rather than biochemical. As an ionic liquid, it facilitates the movement of charge in electrochemical systems. This is achieved through its interaction with the anode and cathode in a battery, where it helps to maintain a charge balance .

Biochemical Pathways

Its role is more related to physical chemistry and materials science .

Result of Action

The result of the action of 1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide is the facilitation of charge movement in electrochemical systems. This can lead to improved performance of devices such as batteries .

Action Environment

The action of 1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide can be influenced by environmental factors such as temperature and humidity. For instance, its thermal stability was studied and found to be stable under certain conditions . Furthermore, it is known to be a liquid at room temperature with a density of 1.412 g/cm3 .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide; 99% has several advantages that make it a useful solvent for lab experiments. It is non-volatile, non-toxic, and has a low vapor pressure. In addition, it is not prone to oxidation or hydrolysis, and is thermally stable. However, 1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide; 99% is also relatively expensive, and its solubility in water is limited.

Direcciones Futuras

There are several potential future directions for the use of 1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide; 99%. It could be used in the development of green solvents for organic synthesis, as well as for the synthesis of novel materials. It could also be used as a medium for biocatalysis and enzyme immobilization, as well as for the extraction of biologically active compounds. Additionally, 1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide; 99% could be used for the development of new electrochemical cells and catalysts. Finally, further research could be conducted on the biochemical and physiological effects of 1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide; 99%, as well as its potential applications in medicine and biotechnology.

Métodos De Síntesis

The synthesis of 1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide; 99% is relatively straightforward. It can be synthesized via a two-step process, starting with the reaction of 1-propyl-4-methylpyridinium chloride with trifluoromethanesulfonic anhydride in acetonitrile. The resulting intermediate is then reacted with potassium trifluoromethanesulfonate in acetonitrile. The reaction is carried out at room temperature and yields a 99% pure product.

Aplicaciones Científicas De Investigación

1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide; 99% has been studied for its use in various scientific research applications. It has been found to be a useful solvent for organic synthesis, particularly in the synthesis of pharmaceuticals and other biologically active compounds. It has also been used as a catalyst for the synthesis of organic compounds, and as an electrolyte for electrochemical cells. In addition, 1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide; 99% has been used as a medium for biocatalysis and enzyme immobilization, as well as for the extraction of biologically active compounds.

Safety and Hazards

According to the Safety Data Sheet, this substance is not yet fully tested and risks cannot be excluded if the product is handled inappropriately . It is advised to avoid contact with eyes, skin, or clothing, and to wear protective gloves, clothing, eye protection, and face protection . In case of contact with eyes, it is recommended to rinse continuously with water for several minutes and seek medical attention .

Propiedades

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;4-methyl-1-propylpyridin-1-ium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N.C2F6NO4S2/c1-3-6-10-7-4-9(2)5-8-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-5,7-8H,3,6H2,1-2H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKJBOMZTVLMGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+]1=CC=C(C=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F6N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.